5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-15-16)11-4-2-6-13-12(11)5-3-7-14-13/h2,4,6,8-9,14H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNINPCOJJJDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3CCCNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the formation of the pyrazole ring followed by the construction of the tetrahydroquinoline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction offers mild conditions and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydroquinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole ring or the tetrahydroquinoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydroquinoline-based molecules. Examples include:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- 1,2,3,4-Tetrahydroquinoline derivatives
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combined structure of pyrazole and tetrahydroquinoline, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and various biological activities based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydroquinoline framework followed by the introduction of the pyrazole moiety. The crystal structure reveals that the compound exhibits a unique arrangement of atoms, with specific bond lengths and angles that contribute to its biological activity.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Dihedral angle | 76.76° |
| C–H bond lengths | 0.90–0.97 Å |
| Torsion angles | Various (e.g., 104.2°) |
Anticancer Properties
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in inhibiting cancer cell proliferation. For instance, compounds related to this compound have shown efficacy against colorectal cancer (CRC) by inducing oxidative stress and disrupting cellular signaling pathways.
Key Findings:
- Inhibition of CRC Growth: The compound has been shown to evoke cellular stress through the generation of reactive oxygen species (ROS), leading to reduced proliferation of HCT-116 cells and suppression of colony formation.
- Mechanism of Action: The biological activity is mediated through the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective properties. In silico studies indicate that such compounds can interact with phosphodiesterase enzymes, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease.
Case Study:
A computational approach has identified novel quinolone derivatives as phosphodiesterase inhibitors, which could help manage dopamine deficiency in Parkinson's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole ring and tetrahydroquinoline scaffold can significantly influence biological activity. For example:
- Hydrophobic Interactions: The bicyclic structure enhances hydrophobic interactions with target proteins.
- Functional Groups: Specific substitutions on the pyrazole ring can enhance binding affinity to key receptors involved in cancer progression and neuroprotection.
Q & A
Basic Question
- NMR Spectroscopy :
- ¹H NMR : Look for the pyrazole C-H signal at δ 7.5–8.0 ppm (quartet) and tetrahydroquinoline aromatic protons at δ 6.5–7.2 ppm. The methyl group on the pyrazole appears as a singlet near δ 3.8 ppm .
- ¹³C NMR : Pyrazole carbons resonate at 140–150 ppm, while tetrahydroquinoline sp³ carbons (C1–C4) appear at 20–40 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming halogen-free structures .
- IR Spectroscopy : Absorptions at 1600–1650 cm⁻¹ (C=N stretching in pyrazole) and 2900–3000 cm⁻¹ (aliphatic C-H) validate core structural motifs .
What are the common impurities or by-products formed during synthesis, and how can they be mitigated?
Basic Question
Frequent impurities include:
- Dehalogenated pyrazole derivatives : Formed due to incomplete coupling; mitigated by optimizing catalyst loading and reaction time .
- Oxidized tetrahydroquinoline : Partial aromatization to quinoline occurs under prolonged heating; controlled inert atmospheres (N₂/Ar) reduce this .
- Residual solvents : DMF or DMSO traces are removed via repeated washing with ethyl acetate/water mixtures .
Purification methods like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improve purity (>95%) .
How can reaction conditions be optimized to enhance regioselectivity in pyrazole-tetrahydroquinoline coupling?
Advanced Question
Regioselectivity challenges arise from competing coupling at the pyrazole’s N-methyl vs. C4 positions. Strategies include:
- Directing groups : Introducing temporary protecting groups (e.g., Boc) on tetrahydroquinoline’s nitrogen to steer coupling to the 5-position .
- Ligand design : Bulky phosphine ligands (e.g., XPhos) favor steric control, reducing undesired isomerization .
- Solvent polarity : Higher polarity solvents (DMSO > THF) stabilize transition states for C–C bond formation at the 5-position .
Kinetic studies (e.g., time-resolved NMR) help identify optimal reaction windows .
What is the biological significance of this compound, and how can structure-activity relationships (SAR) guide derivative design?
Advanced Question
Preliminary studies on analogous quinolines and pyrazoles suggest potential antimycobacterial and kinase inhibitory activity . SAR strategies focus on:
- Pyrazole substitution : Electron-withdrawing groups (e.g., -CF₃ at C3) enhance binding to ATP pockets in kinase targets .
- Tetrahydroquinoline saturation : Partial saturation (vs. fully aromatic quinoline) improves metabolic stability by reducing CYP450 oxidation .
- Hybrid pharmacophores : Introducing triazole or morpholine moieties (e.g., as in ) modulates solubility and target affinity.
In vitro assays (MIC, IC₅₀) paired with molecular docking (AutoDock Vina) validate hypothesized interactions .
How should researchers address contradictory data regarding this compound’s biological efficacy across studies?
Advanced Question
Discrepancies in bioactivity often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
- Impurity interference : Bioactivity may arise from trace by-products; re-test highly purified batches .
- Epigenetic factors : Cell culture conditions (e.g., serum concentration) influence compound uptake; control using isotopic labeling (e.g., ¹⁴C-tagged analogs) .
Meta-analysis of dose-response curves and Hill slopes helps distinguish true efficacy from artifacts .
What analytical challenges arise in purifying stereoisomers or enantiomers of this compound?
Advanced Question
Chiral centers in tetrahydroquinoline or pyrazole substituents (if present) complicate purification:
- Chiral chromatography : Use amylose-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- Dynamic resolution : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee > 98%) .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, resolving ambiguities from CD or ORD data .
What mechanistic insights exist for the compound’s reactivity in photochemical or catalytic transformations?
Advanced Question
- Photochromic behavior : Pyrazole-quinoline hybrids exhibit reversible ring-opening under UV light, studied via time-resolved UV-Vis spectroscopy .
- Catalytic hydrogenation : Tetrahydroquinoline’s saturated ring undergoes further reduction only under high-pressure H₂ (5–10 atm) with PtO₂ catalysts .
Computational studies (DFT, Gaussian 09) model transition states for Pd-catalyzed coupling, identifying rate-limiting oxidative addition steps .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Advanced Question
- Thermal degradation : Prolonged storage >40°C leads to oxidation of the tetrahydroquinoline ring to quinoline, detectable via HPLC-MS .
- Photodegradation : UV exposure generates pyrazole N-oxide derivatives; amber vials and antioxidants (BHT) mitigate this .
- Hydrolytic stability : The compound is stable in pH 4–7 but undergoes ring-opening in strongly acidic/basic conditions (>pH 10) .
Accelerated stability studies (ICH Q1A guidelines) guide optimal storage (-20°C, desiccated) .
What computational tools are recommended for predicting the compound’s physicochemical properties or target binding?
Advanced Question
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, solubility, and BBB permeability .
- Docking simulations : MOE or Schrödinger Suite models interactions with kinase targets (e.g., EGFR) .
- QM/MM studies : Gaussian or ORCA optimize transition states for synthetic pathway design .
Validation with experimental data (e.g., crystallographic PDB entries) ensures predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
